molecular formula C11H12BrNO2 B8121451 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid

Cat. No.: B8121451
M. Wt: 270.12 g/mol
InChI Key: DACZGUFUVJVMJP-UHFFFAOYSA-N
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Description

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic acid is a brominated derivative of benzoazepine, a class of compounds known for their diverse pharmacological activities. This compound is characterized by its unique structure, which includes a bromine atom at the 9th position and a carboxylic acid group at the 7th position on the benzoazepine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic acid typically involves the bromination of a suitable benzoazepine precursor. One common method includes the following steps:

    Starting Material: The synthesis begins with 2,3,4,5-tetrahydro-1H-benzo[b]azepine.

    Bromination: The precursor is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Carboxylation: The brominated intermediate is then carboxylated using carbon dioxide under high pressure or through the use of a Grignard reagent followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of 9-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxaldehyde or this compound derivatives.

    Reduction: Formation of 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic acid.

    Substitution: Formation of various substituted benzoazepine derivatives depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, which could be useful in drug development.

    Receptor Binding: Studied for its ability to bind to specific receptors in the body, influencing biological pathways.

Medicine:

    Drug Development: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its ability to disrupt microbial cell processes.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting enzyme activity or altering receptor signaling, leading to various pharmacological effects.

Comparison with Similar Compounds

    2,3,4,5-Tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid: Lacks the bromine atom, which may result in different biological activities and reactivity.

    9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid: Contains an isopropyl group, which can influence its pharmacokinetic properties and biological activity.

    7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine: A structural isomer with different positioning of the bromine atom, leading to distinct chemical and biological properties.

Uniqueness: The presence of the bromine atom at the 9th position and the carboxylic acid group at the 7th position makes 9-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic acid unique. This specific arrangement contributes to its distinct reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-9-6-8(11(14)15)5-7-3-1-2-4-13-10(7)9/h5-6,13H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACZGUFUVJVMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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